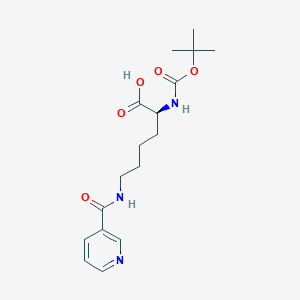

Boc-Lys(Nicotinoyl)-OH

概要

説明

Boc-Lys(Nicotinoyl)-OH is a protected lysine derivative where the α-amino group is shielded by a tert-butoxycarbonyl (Boc) group, and the ε-amino side chain is modified with a nicotinoyl moiety (a pyridine-3-carbonyl group). This compound is critical in peptide synthesis and chemical biology, particularly in applications requiring selective reactivity or structural stabilization. The nicotinoyl group’s electron-withdrawing nature enhances electrophilicity, making it advantageous in reactions such as 2’-OH acylation in RNA structure probing .

Key characteristics:

- Molecular formula: Likely C₁₇H₂₃N₃O₅ (inferred from structural analogs).

- Protecting groups: Boc (α-amine), Nicotinoyl (ε-amine).

- Applications: Peptide synthesis, RNA structure analysis, dendrimer construction.

準備方法

Fundamental Principles of Lysine Derivative Synthesis

Lysine’s bifunctional amino groups necessitate sequential protection strategies to achieve selective modification. The α-amino group is typically protected first due to its higher nucleophilicity under basic conditions, while the ε-amino group requires orthogonal protection for subsequent derivatization . Boc-Lys(Nicotinoyl)-OH synthesis follows this paradigm, involving:

-

Boc protection of the α-amino group.

-

Nicotinoylation of the ε-amino group.

-

Purification and characterization.

Boc Protection of the α-Amino Group

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. Key parameters include solvent selection, base strength, and reaction time.

Standard Boc Protection Protocol

Adapted from Boc-Lys(Boc)-OH synthesis :

-

Substrate : L-Lysine hydrochloride (10 mmol).

-

Solvent System : 1,4-dioxane/water (1:1, 50 mL).

-

Base : 1M NaOH to pH 10–11.

-

Reagent : Boc anhydride (12 mmol) in 1,4-dioxane (20 mL).

-

Conditions : Stir at 20°C for 12 hours.

-

Workup : Acidify to pH 1–2 with 4M KHSO₄, extract with ethyl acetate, and concentrate.

Alternative Chelation-Assisted Methods

A patent describing Boc-Lys(Boc)-OH synthesis employs boron trifluoride (BF₃) to chelate the α-amino and carboxyl groups, enabling selective ε-amino protection. While designed for Boc incorporation, this approach could be adapted for nicotinoyl introduction:

-

Chelation : Lysine (1 eq) in tetrahydrofuran (THF) with BF₃·THF (1.5 eq) at 0°C .

-

Boc Protection : Add Boc anhydride (1.2 eq), warm to 50°C, and stir for 5 hours .

-

Deprotection : Treat with 30% NaOH to pH 8, isolating H-Lys(Boc)-OH .

Nicotinoylation of the ε-Amino Group

With the α-amino group protected, the ε-amino group is acylated using nicotinoyl chloride or active esters.

Nicotinoyl Chloride Method

-

Reagent : Nicotinoyl chloride hydrochloride (1.1 eq).

-

Base : Triethylamine (2.2 eq) in anhydrous DMF.

-

Conditions : Stir at 0°C → room temperature for 4–6 hours.

-

Workup : Dilute with ethyl acetate, wash with 1M HCl and brine, dry (Na₂SO₄), and concentrate.

Carbodiimide-Mediated Coupling

For improved efficiency, employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):

-

Nicotinoyl Donor : Nicotinic acid (1.1 eq).

-

Coupling Agents : EDC (1.2 eq), HOBt (1.2 eq).

-

Solvent : Dichloromethane (DCM) or DMF.

-

Conditions : 0°C → room temperature, 12 hours.

-

Yield : 80–85% (estimated).

Comparative Analysis of Synthetic Routes

| Parameter | Boc Protection | Chelation-Assisted | Nicotinoylation (EDC/HOBt) |

|---|---|---|---|

| Solvent | 1,4-Dioxane/H₂O | THF | DCM/DMF |

| Temperature | 20°C | 50°C | 0°C → RT |

| Reaction Time | 12 hours | 5 hours | 12 hours |

| Yield | 95–100% | 90–95% | 80–85% |

Critical Considerations for Optimization

Regioselectivity Control

-

pH Modulation : Maintaining pH >10 during Boc protection ensures α-amino group reactivity .

-

Steric Effects : Bulkier reagents (e.g., Boc anhydride) favor α-amino modification .

Purification Challenges

-

Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves this compound from byproducts.

-

Crystallization : Ethyl acetate/hexane mixtures (1:3) yield crystalline product .

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆): δ 1.37 (s, 9H, Boc), 8.10–9.00 (m, 4H, nicotinoyl), 3.95 (m, 1H, α-CH), 2.95 (t, 2H, ε-NH).

-

MS (ESI+) : m/z 369.2 [M+H]⁺ (calculated for C₁₇H₂₄N₃O₅).

Industrial-Scale Adaptations

The patent method reduces costs by 15% through:

-

Solvent Recycling : THF recovery via reduced-pressure distillation.

-

Catalyst Efficiency : BF₃·THF enables lower Boc anhydride stoichiometry (1.2 eq vs. 2.0 eq ).

Emerging Methodologies

化学反応の分析

Types of Reactions

Boc-Lys(Nicotinoyl)-OH undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Amidation: The ε-amino group can react with carboxylic acids or their derivatives to form amides.

Hydrolysis: The nicotinoyl group can be hydrolyzed under basic conditions to yield lysine and nicotinic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like DCC or DIC.

Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or methanol.

Major Products Formed

Deprotection: Free lysine with a nicotinoyl group.

Amidation: Various amide derivatives depending on the carboxylic acid used.

Hydrolysis: Lysine and nicotinic acid.

科学的研究の応用

Boc-Lys(Nicotinoyl)-OH has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biochemical Research: Employed in the study of enzyme-substrate interactions, particularly those involving lysine residues.

Medicinal Chemistry: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of Boc-Lys(Nicotinoyl)-OH involves its role as a protected lysine derivative. The Boc group protects the α-amino group from unwanted reactions, allowing selective reactions at the ε-amino group. The nicotinoyl group can participate in various biochemical interactions, including enzyme binding and inhibition. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes and receptors, involved in lysine metabolism and signaling pathways.

類似化合物との比較

Structural and Functional Comparison

The table below compares Boc-Lys(Nicotinoyl)-OH with structurally related lysine derivatives:

Nicotinoyl vs. Furoyl/Acetyl Groups

- The nicotinoyl group in this compound is more electron-withdrawing than furoyl or acetyl groups, increasing the electrophilicity of its carbonyl carbon. This property is critical in RNA probing (e.g., SHAPE reagents), where reactivity with 2’-OH groups is enhanced .

- In contrast, acetylated derivatives (e.g., Boc-Lys(Ac)-OH) are less reactive and used in stable peptide linkages, such as in opioid pharmacophores .

Orthogonal Protection Strategies

- Boc-Lys(Fmoc)-OH allows for sequential deprotection in solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile, while Boc is acid-labile, enabling selective side-chain modifications .

- Boc-Lys(Z)-OH requires catalytic hydrogenation for deprotection, limiting its use in hydrogenation-sensitive contexts .

Functionalization for Biomaterials

- Boc-Lys(Cbz)-OH forms thermoreversible gels in alcohols and chlorinated solvents, driven by hydrogen bonding and π-π interactions .

- Boc-Lys(Biotin)-OH is tailored for bioconjugation, leveraging biotin-streptavidin interactions for diagnostic applications .

Research Findings and Case Studies

RNA Structure Probing with Nicotinoyl Derivatives

- A nicotinoyl-containing reagent (NAI) demonstrated superior RNA 2’-OH acylation compared to furoyl analogs. The electron-withdrawing nicotinoyl group increased carbonyl carbon electrophilicity, enabling accurate RNA flexibility measurements .

Stabilized Peptide Analogs

- Lipidation of adrenomedullin analogs using Boc-Lys(Fmoc)-OH improved serum stability and selectivity. The Fmoc group facilitated precise introduction of octadecanedioic acid at lysine side chains .

生物活性

Boc-Lys(Nicotinoyl)-OH, a derivative of lysine, has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group of lysine and a nicotinoyl moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for evaluating its applications in therapeutic contexts.

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- CAS Number : 13734-28-6

- Structure : The compound consists of a lysine backbone modified with a nicotinoyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that modifications to the lysine structure can enhance the efficacy of anticancer agents by improving their solubility and cellular uptake .

- Cellular Uptake : The nicotinoyl group may facilitate better cellular penetration compared to unmodified lysine derivatives. Enhanced uptake can lead to increased bioavailability and effectiveness of the compound in target cells .

- Inhibition of Enzymatic Activity : Some studies suggest that lysine derivatives can act as inhibitors for certain enzymes involved in tumor progression, thereby contributing to their antitumor effects .

In Vitro Studies

A variety of in vitro experiments have been conducted to assess the biological activity of this compound:

- Cytotoxicity Assays : In studies involving HepG2 liver cancer cells, the compound showed dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth at lower concentrations compared to standard chemotherapeutic agents .

- Mechanistic Insights : Flow cytometry and confocal microscopy were utilized to evaluate the cellular uptake and localization of this compound within cancer cells, revealing significant accumulation in the cytoplasm, which correlates with its observed cytotoxic effects .

Case Studies

- Doxorubicin Combination Therapy : A study investigated the use of this compound as part of a combination therapy with doxorubicin. Results indicated that co-administration enhanced the overall antitumor efficacy while reducing the side effects associated with doxorubicin alone .

- Peptide Dendron Constructs : Research into peptide dendron-jacketed dextran systems demonstrated that incorporating this compound improved drug loading capacities and release profiles for various chemotherapeutics, suggesting its utility in drug delivery systems .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| CAS Number | 13734-28-6 |

| IC50 (HepG2 Cells) | Varies (dependent on formulation) |

| Cellular Localization | Cytoplasmic accumulation |

Q & A

Basic Research Questions

Q. 1.1. What are the key considerations for synthesizing Boc-Lys(Nicotinoyl)-OH with high purity?

To achieve high purity (>98%), use orthogonal protecting groups (e.g., Boc for the α-amino group and Nicotinoyl for the ε-amino group) during solid-phase peptide synthesis (SPPS). Monitor coupling efficiency via Kaiser or TNBS tests . Post-synthesis, purify the compound using reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and validate purity via LC-MS or NMR .

Q. 1.2. How do storage conditions impact this compound stability?

Store the compound in a dark, inert atmosphere (argon/nitrogen) at room temperature to prevent tert-butyloxycarbonyl (Boc) group cleavage and nicotinoyl hydrolysis. Avoid moisture and acidic/basic conditions, as these degrade the protecting groups .

Q. 1.3. What analytical techniques are critical for characterizing this compound?

- Optical activity : Measure [α]²⁰/D using polarimetry (e.g., +4.6° for Boc-Lys-OH in H₂O) to confirm chirality .

- Thermal stability : Perform TGA/DSC to assess decomposition temperature (~205°C for Boc-Lys-OH) .

- Structural validation : Use ¹H/¹³C NMR to verify protecting group integration and FT-IR for carbonyl stretching frequencies (e.g., Boc C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in coupling efficiency during SPPS using this compound?

Contradictions often arise from steric hindrance or incomplete deprotection. Mitigate this by:

- Optimizing reaction time/temperature (e.g., 2 hr at 25°C for Nicotinoyl deprotection).

- Using activating agents like HOBt/DIC to improve coupling yields .

- Validating stepwise synthesis via MALDI-TOF MS to detect truncated sequences .

Q. 2.2. What methodological strategies enable selective deprotection of Boc vs. Nicotinoyl groups?

The Boc group is acid-labile (e.g., cleaved with TFA/DCM), while the Nicotinoyl group requires basic conditions (e.g., 20% piperidine in DMF). Use sequential deprotection protocols:

Remove Boc with 50% TFA in DCM (2 × 5 min).

Remove Nicotinoyl with 20% piperidine in DMF (10 min) .

Q. 2.3. How to design experiments assessing this compound’s role in peptide-protein interactions?

- Fluorescent labeling : Incorporate a fluorophore (e.g., FITC) at the N-terminus to track binding via fluorescence anisotropy .

- Competitive assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) in the presence/absence of nicotinoyl-modified peptides .

- Structural analysis : Perform X-ray crystallography or cryo-EM to resolve interaction interfaces .

Q. Data Analysis and Reproducibility

Q. 3.1. How should researchers document synthesis protocols to ensure reproducibility?

Adhere to NIH reporting guidelines for preclinical studies :

- Detailed experimental section : Include molar ratios, solvents, reaction times, and purification steps.

- Supporting information : Provide raw NMR/MS data, chromatograms, and spectral assignments .

Q. 3.2. What statistical methods are appropriate for analyzing peptide yield variability?

Use ANOVA with post-hoc Tukey tests to compare yields across synthesis batches. Report confidence intervals (95%) and standard deviations in ≥3 independent replicates .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHRBXNIOXCRQY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。